3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Research has demonstrated methods for synthesizing related quinazolinediones, which are key intermediates in developing pharmaceutical compounds (Azizian et al., 2000).
- Investigations into the synthesis of related quinazolines have led to the development of new compounds with potential antimicrobial properties (Desai et al., 2011).
- A study on functionalized dihydroquinazolinones showed innovative approaches to producing structurally diverse quinazolines for various applications (Kut et al., 2020).
Potential Biological Applications
- Research into quinazolines has explored their potential as antimicrobial agents, with several studies highlighting their effectiveness against various bacterial and fungal strains (Desai et al., 2007).
- Quinazoline derivatives have been investigated for their potential antitumor properties, showing promising results against specific cancer cell lines (Gangjee et al., 1996).
- Studies on quinazolin-4(3H)-ones have shown their potential as diuretic agents, expanding the possible therapeutic applications of quinazoline derivatives (Maarouf et al., 2004).
Mechanism of Action
Target of Action
The compound, also known as 3-(4-chlorobenzyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Similar compounds have been reported to exhibit antioxidant and immunomodulatory properties . These compounds can protect cells against oxidative stress by reducing the number of reactive oxygen species (ROS) and boosting the glutathione system .
Biochemical Pathways
The compound may interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, and H2O2 scavenging, such as catalase . By interacting with these enzymes, the compound could potentially influence various biochemical pathways related to oxidative stress and inflammation .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that the compound might be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier . .
Result of Action
The compound has been reported to improve depression-like behavior and cognitive impairment in mice . This suggests that the compound may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in the brain .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11(2)21-17(24)13-5-8-15-16(9-13)22-19(26)23(18(15)25)10-12-3-6-14(20)7-4-12/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFWYMPCABMBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.